Bienvenue dans la boutique en ligne BenchChem!

J-2156 TFA

Somatostatin receptor sst₄ Receptor binding

J-2156 TFA is a high-affinity (Ki 1.2 nM) and >400-fold selective sst₄ agonist. Unique superagonist profile elicits 2–3× greater G-protein activation than somatostatin-14 while minimizing receptor desensitization, ensuring reliable signaling in chronic dosing models. Superior water solubility (≥100 mg/mL) simplifies in vivo formulation. Ideal for neuropathic pain research and as a sst₄ reference standard.

Molecular Formula C26H29F3N4O6S
Molecular Weight 582.6 g/mol
Cat. No. B8095255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ-2156 TFA
Molecular FormulaC26H29F3N4O6S
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)S(=O)(=O)NC(CCN)C(=O)NC(CC3=CC=CC=C3)C(=O)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C24H28N4O4S.C2HF3O2/c1-16-11-12-22(19-10-6-5-9-18(16)19)33(31,32)28-20(13-14-25)24(30)27-21(23(26)29)15-17-7-3-2-4-8-17;3-2(4,5)1(6)7/h2-12,20-21,28H,13-15,25H2,1H3,(H2,26,29)(H,27,30);(H,6,7)/t20-,21-;/m0./s1
InChIKeyOCEMIQKESMKGAP-GUTACTQSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide TFA (J-2156) – A High-Selectivity Somatostatin sst₄ Receptor Agonist for Pain Research


The compound (2S)-4-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[(4-methylnaphthalen-1-yl)sulfonylamino]butanamide;2,2,2-trifluoroacetic acid (CAS 2387505-73-7) is the trifluoroacetate salt of J-2156, a sulfonamido-peptidomimetic small molecule [1]. It acts as a high-affinity, selective agonist for the human somatostatin receptor subtype 4 (sst₄) [2]. The compound was developed to overcome the limitations of endogenous somatostatin peptides—such as broad receptor subtype activity and rapid plasma clearance—by providing a tool with nanomolar affinity (Ki = 1.2 nM) and exceptional (>400-fold) selectivity for the sst₄ receptor over other human somatostatin receptor subtypes .

Why Substituting J-2156 TFA with Other SST Agonists or Peptides Fails: Evidence of Functional Selectivity and Desensitization Differences


Generic substitution of J-2156 with alternative somatostatin receptor agonists is not functionally equivalent due to the compound's unique pharmacological fingerprint on the sst₄ receptor. While the endogenous ligands somatostatin-14 and somatostatin-28 are partial agonists at sst₄, J-2156 acts as a 'superagonist' that elicits a G-protein activation response 2- to 3-fold greater in magnitude [1]. Furthermore, despite this enhanced efficacy, J-2156 exhibits a markedly lower propensity to induce receptor desensitization compared to both the native peptides and even other synthetic sst₄ superagonists such as Compound A [2]. This decoupling of high intrinsic efficacy from rapid receptor desensitization is a unique combination not shared by in-class analogs, making direct replacement without loss of specific experimental outcomes impossible [3].

Quantitative Differentiation Evidence for J-2156 TFA: A Direct Comparison Against Endogenous and Synthetic sst₄ Ligands


Receptor Binding Affinity and Subtype Selectivity: J-2156 vs. Endogenous Somatostatins

J-2156 exhibits a high binding affinity for the human sst₄ receptor (Ki = 1.2 nM) and demonstrates exceptional selectivity over other human somatostatin receptor subtypes . In contrast, the endogenous agonists somatostatin-14 and somatostatin-28 display high affinity for multiple sst subtypes (sst₁–sst₅) and lack this subtype selectivity [1].

Somatostatin receptor sst₄ Receptor binding Selectivity GPCR

Functional Efficacy and Superagonism: J-2156 vs. Somatostatin-14 and Somatostatin-28

In [³⁵S]GTPγS binding assays, J-2156 acts as a superagonist at the human sst₄ receptor, eliciting a maximal response 2 to 3 times larger than that produced by the endogenous full agonists somatostatin-14 and somatostatin-28 [1]. This demonstrates that the native peptides do not define the maximal possible efficacy at this receptor, a property unique to J-2156 among known ligands.

G-protein activation Efficacy Superagonist sst₄ GPCR signaling

Desensitization Profile: J-2156 vs. Somatostatin-14 and Other sst₄ Superagonists

J-2156 induces significantly less desensitization of the human sst₄ receptor-mediated extracellular acidification rate (EAR) response compared to somatostatin-14 and other sst₄ superagonists such as Compound A [1]. While both J-2156 and Compound A are superagonists, J-2156 shows a low propensity to cause desensitization, whereas Compound A demonstrates a high propensity. This indicates that high efficacy and desensitization are not intrinsically linked, and J-2156 possesses a favorable functional selectivity profile.

Receptor desensitization GPCR sst₄ Microphysiometry Functional selectivity

In Vivo Efficacy in Pain Models: J-2156 vs. Gabapentin and Morphine in Diabetic Neuropathy

In a rat model of painful diabetic neuropathy (STZ-induced), J-2156 (30 mg/kg i.p.) produced significant anti-allodynia comparable to gabapentin (100 mg/kg i.p.) and morphine (1 mg/kg s.c.) during the early disease phase [1]. However, in the advanced disease phase, J-2156's efficacy declined (ΔPWT AUC reduced to ~45% of Phase 1), mimicking the reduced potency of morphine, whereas gabapentin's efficacy remained unchanged. This differential profile highlights J-2156's unique pharmacodynamic behavior in disease progression.

Painful diabetic neuropathy Analgesia In vivo efficacy Allodynia sst₄ agonist

In Vivo Potency and Dose-Response: J-2156 ED₅₀ Values in Cancer-Induced Bone Pain

In a rat model of breast cancer-induced bone pain (BCIBP), J-2156 demonstrated clear dose-dependent reversal of pain behaviors. The median effective doses (ED₅₀) for alleviating mechanical allodynia and mechanical hyperalgesia in the ipsilateral hindpaws were 3.7 mg/kg and 8.0 mg/kg, respectively [1]. These values provide a quantitative benchmark for efficacy in a cancer pain model, an area where few selective sst₄ agonists have been characterized.

Cancer pain Bone pain ED₅₀ In vivo pharmacology sst₄ agonist

Physicochemical and Formulation Properties: Solubility Advantage for In Vivo Dosing

J-2156, as the trifluoroacetate salt, exhibits high aqueous solubility (≥100 mg/mL in water with sonication) and is also freely soluble in DMSO (≥100 mg/mL) . This is a critical practical advantage over native somatostatin peptides, which typically have limited solubility and require complex formulation for in vivo administration. The high solubility facilitates the preparation of concentrated stock solutions for intraperitoneal or subcutaneous dosing without the need for specialized vehicles or solubilizing agents.

Solubility Formulation In vivo dosing Small molecule Pharmacokinetics

Optimal Research and Industrial Use Cases for J-2156 TFA Based on Validated Evidence


Elucidating sst₄-Specific Signaling Pathways in Pain and Inflammation

Due to its >400-fold selectivity for sst₄ over other somatostatin receptor subtypes , J-2156 is the tool of choice for isolating sst₄-mediated effects in complex biological systems. This is particularly valuable in neuropathic pain and inflammatory models where sst₄ is implicated, but other sst subtypes may confound results when using non-selective agonists like somatostatin-14.

Chronic In Vivo Pain Studies Requiring Sustained Target Engagement

The unique combination of high intrinsic efficacy (superagonism) and low desensitization propensity makes J-2156 ideal for chronic dosing regimens in rodent pain models [1]. Unlike somatostatin-14, which rapidly desensitizes the receptor, J-2156 maintains functional signaling over extended periods, enabling accurate assessment of analgesic efficacy in models of diabetic neuropathy, low back pain, and cancer-induced bone pain.

Benchmarking Novel sst₄ Agonists in Drug Discovery

With well-characterized in vitro pharmacology (Ki = 1.2 nM, >400-fold selectivity, superagonist profile) and established in vivo ED₅₀ values (3.7 mg/kg for allodynia, 8.0 mg/kg for hyperalgesia in BCIBP) [2], J-2156 serves as a critical reference standard. Medicinal chemistry and pharmacology groups use it to benchmark the potency, efficacy, and selectivity of newly synthesized sst₄ agonists, ensuring that new chemical entities meet or exceed the validated performance of this tool compound.

High-Concentration Formulation for Parenteral Administration

The trifluoroacetate salt form provides exceptional water solubility (≥100 mg/mL), enabling the preparation of concentrated dosing solutions for intraperitoneal or subcutaneous administration in rodents . This practical advantage eliminates the need for complex vehicles and ensures reliable dose delivery, reducing experimental variability in in vivo pharmacology studies.

Quote Request

Request a Quote for J-2156 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.